An In-depth Technical Guide to 4-Dodecylaniline (CAS No. 104-42-7)
An In-depth Technical Guide to 4-Dodecylaniline (CAS No. 104-42-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dodecylaniline, with the CAS registry number 104-42-7, is a para-substituted aromatic amine characterized by a 12-carbon alkyl (dodecyl) chain attached to an aniline ring.[1] This amphiphilic structure, possessing both a hydrophobic aliphatic tail and a hydrophilic amino group on an aromatic core, imparts unique physicochemical properties that make it a valuable intermediate in various fields of chemical synthesis and materials science.[2] Its applications range from the synthesis of surfactants and corrosion inhibitors to its use in the development of liquid crystal materials and as a building block in the creation of complex organic molecules.[3][4] This guide provides a comprehensive technical overview of 4-dodecylaniline, focusing on its core properties, synthesis, reactivity, and safe handling, to support its effective utilization in research and development.
Physicochemical Properties
The distinct molecular architecture of 4-dodecylaniline dictates its physical and chemical characteristics. The long dodecyl chain significantly influences its solubility and thermal properties.[5]
Table 1: Key Physicochemical Properties of 4-Dodecylaniline
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₁N | [1][3] |
| Molecular Weight | 261.45 g/mol | [1][3] |
| Appearance | White to pale yellow crystalline powder or solid. | [3][6] |
| Melting Point | 35-39 °C | [7][8][9] |
| Boiling Point | 340–350 °C (decomposes); 220-221 °C at 15 mmHg | [1][3][8] |
| Density | Approximately 0.89 - 0.91 g/cm³ at 25 °C | [1][3][7] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as ethanol, ether, hexane, toluene, and chlorinated solvents. | [1][3][5] |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [7] |
| Flash Point | >110 °C (>230 °F) | [8] |
| pKa | 4.95±0.10 (Predicted) | [8] |
The low water solubility is a direct consequence of the large, nonpolar dodecyl group, which dominates the molecule's character.[5] Conversely, its solubility in organic solvents makes it amenable to a wide range of organic reactions. The melting point indicates that it is a solid at room temperature, which should be considered for handling and storage.[2]
Synthesis and Purification
A common synthetic route to 4-dodecylaniline is the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction introduces the dodecyl group onto the aniline ring, primarily at the para position due to steric hindrance and directing effects of the amino group.
Representative Synthesis Protocol: Alkylation of Aniline with Dodecenes[10]
This protocol describes the alkylation of aniline using dodecenes as the alkylating agent and aluminum chloride as the Lewis acid catalyst.
Materials:
-
Aniline
-
Dodecenes
-
Aluminum chloride (AlCl₃)
-
Methyltributylammonium chloride (catalyst)
-
n-Heptane
-
Methylene chloride
-
Concentrated aqueous ammonia
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel under a nitrogen atmosphere, charge aniline and dodecenes.
-
Slowly add aluminum chloride with stirring. An exotherm may be observed.
-
Add methyltributylammonium chloride to the reaction mixture.
-
Heat the mixture to 160 °C and maintain this temperature for approximately 28 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with n-heptane and methylene chloride. This will result in the separation of two phases.
-
Separate the upper organic layer and wash it sequentially with water (2x) and a dilute aqueous ammonia solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvents under reduced pressure using a rotary evaporator to yield the crude product, typically as a reddish-orange oil.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain 4-dodecylaniline of high purity. The progress of purification can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Caption: Workflow for the synthesis of 4-Dodecylaniline.
Spectroscopic and Chromatographic Analysis
Characterization of 4-dodecylaniline is typically achieved through a combination of spectroscopic and chromatographic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 4-dodecylaniline will exhibit characteristic absorptions for the functional groups present.[10]
-
N-H Stretching: Primary amines show a pair of bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[11]
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the alkyl chain.
-
Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-N Stretching: This absorption typically appears in the 1250-1350 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides detailed structural information. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons of the long alkyl chain will be observed in the upfield region (around 0.8-1.6 ppm), with the benzylic protons (adjacent to the aromatic ring) appearing slightly further downfield. The N-H protons of the amino group often appear as a broad singlet, and their chemical shift can be variable.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the dodecyl chain.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[12] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of 261.45 for 4-dodecylaniline.[11] The mass spectrum will show a molecular ion peak (M⁺) at m/z 261.[13] Common fragmentation patterns for alkyl anilines involve cleavage of the alkyl chain.
Reactivity and Applications
The chemical reactivity of 4-dodecylaniline is governed by the amino group and the aromatic ring. It undergoes typical reactions of anilines, such as diazotization, acylation, and alkylation at the nitrogen atom. The aromatic ring can undergo further electrophilic substitution, although the amino group is a strong activating group and may require protection during certain reactions.
Key Applications:
-
Surfactant Precursor: Its amphiphilic nature makes it a suitable starting material for the synthesis of surfactants and emulsifiers.[2][4] For instance, it has been used in the synthesis of sodium 4-dodecylphenylazosulfonate.[8][9]
-
Intermediate in Chemical Synthesis: It serves as a versatile building block for the production of dyes, pigments, and other specialty chemicals.[4][6]
-
Materials Science: 4-Dodecylaniline has been investigated for its role in the water solubilization of single-walled carbon nanotubes (SWNTs), which is crucial for their application in electronics and biomedicine.[1][8][9][14] Its long hydrophobic chain facilitates the dispersion of SWNTs in aqueous media.[1] It is also used in the development of liquid crystal materials.[3]
-
Corrosion Inhibitors: The long alkyl chain and the nitrogen atom can interact with metal surfaces, making its derivatives potential corrosion inhibitors.[3]
-
Drug Development and Biological Research: The hydrophobic dodecyl group allows for interaction with biological membranes, suggesting potential applications in drug delivery systems.[4] Some studies have also explored its potential antimicrobial properties.[4] Furthermore, it has been utilized as a proton ionophore in studies of oxygen reduction.[4][8]
Caption: Major application areas of 4-Dodecylaniline.
Safety and Handling
4-Dodecylaniline is a chemical that requires careful handling in a laboratory or industrial setting.
Hazard Identification:
-
Very toxic to aquatic life with long-lasting effects. [15][17][18]
-
May cause skin, eye, and respiratory irritation.[19]
Table 2: GHS Hazard Information for 4-Dodecylaniline
| Hazard Statement | Code | Pictogram |
| Harmful if swallowed | H302 | GHS07 (Exclamation Mark) |
| Very toxic to aquatic life | H400 | GHS09 (Environment) |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields.[7][15][17]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[3][15] Store in an inert atmosphere.[8]
-
Spill Response: In case of a spill, avoid creating dust. Sweep up and shovel the material into a suitable, closed container for disposal. Prevent the product from entering drains as it is very toxic to aquatic life.[15][20]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator.[15][18]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[15][17]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[15][17]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[15]
Always consult the most current Safety Data Sheet (SDS) for 4-dodecylaniline before use.[15][17]
Conclusion
4-Dodecylaniline is a versatile chemical compound with a unique combination of properties stemming from its amphiphilic structure. Its utility as a precursor in the synthesis of surfactants, its role in materials science, particularly in the solubilization of carbon nanotubes, and its potential in biological applications make it a compound of significant interest to researchers. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling protocols, as outlined in this guide, is essential for its effective and responsible use in scientific and industrial applications.
References
- Solubility of Things. (n.d.). 4-Dodecylaniline.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Dodecylaniline (CAS 104-42-7): Technical Specifications & Applications.
- Chemsrc. (2025). 4-Dodecylaniline | CAS#:104-42-7.
- Benchchem. (n.d.). 4-Dodecylaniline | 104-42-7.
- Smolecule. (2023). Buy 4-Dodecylaniline | 104-42-7.
- ChemicalBook. (2025). 4-Dodecylaniline | 104-42-7.
- ChemicalBook. (n.d.). 4-Dodecylaniline synthesis.
- Sigma-Aldrich. (n.d.). 4-Dodecylaniline 97 104-42-7.
- IndiaMART. (n.d.). solid 4-Dodecylaniline, For Industrial, Grade Standard: Reagent Grade.
- ChemicalBook. (2025). 4-Dodecylaniline - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Dodecylaniline | CAS 104-42-7.
- CymitQuimica. (n.d.). CAS 104-42-7: 4-Dodecylaniline.
- PubChem. (n.d.). 4-Dodecylaniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-n-Dodecylaniline.
- Fluorochem. (n.d.). 4-Dodecylaniline.
- NIST. (n.d.). 4-Dodecylaniline - Infrared Spectrum.
- NIST. (n.d.). 4-Dodecylaniline - Mass spectrum (electron ionization).
- TCI Chemicals. (n.d.). 4-Dodecylaniline.
- chemical label 4-dodecylaniline. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 4-Decylaniline (CAS 37529-30-9).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). 4-Dodecylaniline.
- Guidechem. (n.d.). DODECYLANILINE (cas 68411-48-3) SDS/MSDS download.
- CDH Fine Chemical. (n.d.). DODECYLAMINE CAS No 124-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry.
Sources
- 1. 4-Dodecylaniline | 104-42-7 | Benchchem [benchchem.com]
- 2. CAS 104-42-7: 4-Dodecylaniline | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4-Dodecylaniline | 104-42-7 [smolecule.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. indiamart.com [indiamart.com]
- 7. 4-Dodecylaniline | CAS#:104-42-7 | Chemsrc [chemsrc.com]
- 8. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]
- 9. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Dodecylaniline [webbook.nist.gov]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 4-Dodecylaniline [webbook.nist.gov]
- 14. scbt.com [scbt.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemical-label.com [chemical-label.com]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fluorochem.co.uk [fluorochem.co.uk]
- 20. Page loading... [guidechem.com]
